molecular formula C7H7ClFNO B2968335 3-Chloro-5-fluoro-4-methoxyaniline CAS No. 62918-78-9

3-Chloro-5-fluoro-4-methoxyaniline

Cat. No.: B2968335
CAS No.: 62918-78-9
M. Wt: 175.59
InChI Key: OUELVPNQPLAKHJ-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methoxyaniline is an aromatic ether and a substituted aniline . It has the empirical formula C7H7ClFNO and a molecular weight of 175.59 . It is a solid substance .


Molecular Structure Analysis

The SMILES string for this compound is NC1=CC(F)=C(OC)C(Cl)=C1 . This indicates that the molecule has a nitrogen atom (N) bonded to a benzene ring. The benzene ring has a chlorine atom (Cl), a fluorine atom (F), and a methoxy group (OC) attached to it .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 175.59 , and its empirical formula is C7H7ClFNO .

Scientific Research Applications

Synthesis and Chemical Applications

3-Chloro-5-fluoro-4-methoxyaniline serves as a pivotal intermediate in the synthesis of complex molecules. For instance, Duckett et al. (2006) investigated its metabolism in rats, identifying major metabolites and providing insights into potential pathways for detoxification or bioactivation, which is crucial for designing safer chemicals and pharmaceuticals (Duckett, Lindon, Walker, Abou-Shakra, Wilson, & Nicholson, 2006). This study underscores the compound's role in understanding metabolic processes relevant to drug design and environmental safety.

Advanced Material Development

In the realm of materials science, compounds like this compound are explored for their potential in creating new materials with unique properties. For example, Correa et al. (2007) discussed the multiphoton absorption properties of a related polymer, highlighting the relevance of such organic compounds in developing advanced materials for optical applications, such as up-conversion fluorescence devices, which could revolutionize fields like imaging and sensor technology (Correa, De Boni, Balogh, & Mendonca, 2007).

Pharmacological and Biological Research

The structural motif of this compound is also instrumental in pharmacological research. It's used in the synthesis of molecules with potential therapeutic effects. The study by Hadjeri et al. (2004) on the antimitotic activity of related quinolones illustrates the compound's relevance in discovering new anticancer agents, highlighting its utility in synthesizing molecules that can arrest cell cycle progression, a crucial strategy in cancer treatment (Hadjeri, Peiller, Beney, Deka, Lawson, Dumontet, & Boumendjel, 2004).

Environmental and Analytical Chemistry

From an environmental perspective, the photolysis and metabolic studies of halogenated anilines, including those related to this compound, provide critical insights into their behavior and fate in natural systems, as detailed by Othmen, Boule, and Richard (1999). Such research is vital for assessing the environmental impact of these compounds and developing strategies for their mitigation or removal (Othmen, Boule, & Richard, 1999).

Safety and Hazards

3-Chloro-5-fluoro-4-methoxyaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure, respiratory irritation, and is harmful if inhaled or swallowed . It can also cause skin and eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

3-chloro-5-fluoro-4-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUELVPNQPLAKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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